molecular formula C16H13NO3 B13443321 Ethyl 4-[4-(aminomethyl)phenoxy]benzoate

Ethyl 4-[4-(aminomethyl)phenoxy]benzoate

Cat. No.: B13443321
M. Wt: 267.28 g/mol
InChI Key: QCSRZKHFNMKWKQ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(aminomethyl)phenoxy]benzoate is an organic compound with the molecular formula C16H17NO3. It is a derivative of benzoic acid and contains both ester and amine functional groups. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(aminomethyl)phenoxy]benzoate typically involves a multi-step process. One common method is the esterification of 4-[4-(aminomethyl)phenoxy]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous-flow synthesis techniques. This method allows for better control over reaction conditions and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(aminomethyl)phenoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[4-(aminomethyl)phenoxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(aminomethyl)phenoxy]benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Ethyl 4-[4-(aminomethyl)phenoxy]benzoate can be compared with similar compounds such as:

The unique combination of ester and amine groups in this compound makes it particularly valuable in both research and industrial applications.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 4-(4-cyanophenoxy)benzoate

InChI

InChI=1S/C16H13NO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-14-7-3-12(11-17)4-8-14/h3-10H,2H2,1H3

InChI Key

QCSRZKHFNMKWKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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